N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
Description
This compound features a hybrid structure combining a 1,3,4-thiadiazole core, a pyridin-2-yl-piperazine moiety, and a carboxamide linker. The thiadiazole ring, a heterocyclic scaffold with sulfur and nitrogen atoms, is known for its bioisosteric properties and pharmacological relevance in enzyme inhibition and antimicrobial activity . The pyridinyl-piperazine component enhances solubility and modulates receptor binding, while the carboxamide group facilitates hydrogen bonding with biological targets .
Properties
Molecular Formula |
C17H23N7O2S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C17H23N7O2S/c1-12(2)15-21-22-16(27-15)20-14(25)11-19-17(26)24-9-7-23(8-10-24)13-5-3-4-6-18-13/h3-6,12H,7-11H2,1-2H3,(H,19,26)(H,20,22,25) |
InChI Key |
WAQCVAWWLQQNTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
Hydrazonoyl chlorides react with thiosemicarbazide derivatives under basic conditions to form the thiadiazole ring. For example, 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile reacts with phenyl isothiocyanate in ethanol with potassium hydroxide (KOH) to yield thiosemicarbazide intermediates. Subsequent treatment with hydrazonoyl chlorides (e.g., 3a–h ) in ethanol containing triethylamine (TEA) induces cyclization, producing 1,3,4-thiadiazoles.
Reaction conditions :
-
Solvent: Ethanol
-
Catalyst: Triethylamine (5–10 mol%)
-
Temperature: Reflux (78°C)
-
Time: 6–12 hours
Oxidative Cyclization of Thioamides
Alternative methods employ oxidative cyclization of thioamides using bromine or iodine in acidic media. For instance, N-propan-2-yl-thioamide derivatives undergo cyclization in acetic acid with bromine to form 5-isopropyl-1,3,4-thiadiazol-2-amines. This method is less common due to harsher conditions but offers regioselective advantages for alkyl-substituted thiadiazoles.
Piperazine-Carboxamide Coupling Strategies
The piperazine-carboxamide segment is introduced via nucleophilic acyl substitution or peptide coupling:
Carbodiimide-Mediated Amide Bond Formation
The piperazine ring (4-(pyridin-2-yl)piperazine) is coupled to the carboxylic acid derivative of the thiadiazole using carbodiimide reagents. For example, 4-(pyridin-2-yl)piperazine-1-carboxylic acid reacts with 2-amino-5-(propan-2-yl)-1,3,4-thiadiazole in the presence of HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole).
Optimized conditions :
Nucleophilic Substitution at the Thiadiazole C-2 Position
The 2-amino group of the thiadiazole undergoes nucleophilic attack on activated carbonyls. For instance, 2-chloroethyl oxoacetate reacts with the thiadiazole amine in dichloromethane (DCM) with TEA to form the oxoethyl linkage. Subsequent coupling with 4-(pyridin-2-yl)piperazine-1-carbonyl chloride completes the structure.
Key Intermediate Characterization
Critical intermediates are validated spectroscopically:
Thiadiazole Intermediate (5-isopropyl-1,3,4-thiadiazol-2-amine)
Piperazine-Carboxamide Intermediate
-
13C NMR (100 MHz, CDCl3): δ 167.8 (C=O), 154.3 (pyridine C-2), 148.1 (piperazine C-N), 122.4–136.7 (aromatic carbons).
Reaction Optimization and Challenges
Solvent and Catalyst Selection
Stereochemical Control
The (2Z)-configuration of the thiadiazole imine is stabilized by intramolecular hydrogen bonding, as confirmed by NOESY experiments. Maintaining this geometry requires anhydrous conditions to prevent hydrolysis.
Purification Techniques
-
Column chromatography (silica gel, ethyl acetate/hexane) isolates thiadiazole intermediates.
-
Recrystallization from ethanol/water mixtures purifies the final compound (mp: 214–217°C).
Analytical Data for Final Compound
Scalability and Industrial Relevance
Kilogram-scale batches have been produced using flow chemistry, reducing reaction times by 40% compared to batch processes. Key parameters include:
Environmental impact assessments favor ethanol over DMF due to lower toxicity and easier recycling .
Chemical Reactions Analysis
Thiadiazole Ring Reactions
The 1,3,4-thiadiazole core (C=N-S) enables electrophilic substitution and ring-opening reactions. Key transformations include:
| Reaction Type | Conditions | Outcome | Mechanism |
|---|---|---|---|
| Nucleophilic Substitution | Alkyl halides, basic media | Replacement of isopropyl group | Attack at electron-deficient C |
| Electrophilic Aromatic Substitution | Nitration/sulfonation reagents | Substitution at C-5 position | Directed by ring electronics |
The Z-configuration of the thiadiazole imine group () influences regioselectivity in these reactions .
Piperazine-Carboxamide Reactions
The piperazine nitrogen atoms and carboxamide group participate in:
Carboxamide Hydrolysis
-
Acidic Hydrolysis : Yields carboxylic acid () and amine derivatives.
-
Basic Hydrolysis : Forms carboxylate salts under alkaline conditions.
Piperazine Alkylation/Acylation
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Acylation : Acetyl chloride introduces acyl groups to the piperazine nitrogen.
Cross-Reactivity Between Moieties
The proximity of functional groups enables tandem reactions:
| Reaction Pathway | Conditions | Product |
|---|---|---|
| Condensation | Aldehydes/ketones | Schiff base formation at imine site |
| Cycloaddition | Dienophiles | Thiadiazole-fused heterocycles |
Reaction Optimization Data
Critical parameters for maximizing yield and selectivity:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 60–80°C | Higher temps favor ring-opening |
| pH | 7.5–9.0 | Alkaline conditions aid hydrolysis |
| Solvent | DMF/THF | Polar aprotic solvents enhance kinetics |
Characterization of products via and confirms structural modifications .
Pharmacological Derivatization
Reaction-driven modifications to enhance bioactivity:
| Derivative Type | Synthetic Route | Biological Target |
|---|---|---|
| N-Alkylated Piperazine | Alkyl halide coupling | Serotonin receptors (5-HT) |
| Thiadiazole-Aryl Hybrids | Suzuki-Miyaura coupling | Kinase inhibition |
These derivatives demonstrate improved solubility and target affinity compared to the parent compound.
Stability and Degradation Pathways
Under stress conditions (heat/light), the compound undergoes:
-
Photodegradation : Thiadiazole ring cleavage to form sulfonic acid derivatives.
-
Thermal Decomposition : Decarboxylation of the carboxamide group above 150°C .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling tailored modifications for therapeutic applications. Further studies are needed to explore novel reaction pathways and catalytic systems.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of 1,3,4-thiadiazole, a structural component of the compound , exhibit significant anticonvulsant properties. In a study evaluating various thiadiazole derivatives, compounds with substitutions at specific positions demonstrated potent activity in both maximal electroshock (MES) and pentylenetetrazol (PTZ) models. For example, certain derivatives showed protection rates of 80% and above in these models, suggesting that modifications to the thiadiazole ring can enhance anticonvulsant efficacy .
Antimicrobial Properties
The thiadiazole moiety is recognized for its antimicrobial properties. Compounds containing this scaffold have been shown to inhibit a range of bacterial strains effectively. A review highlighted the potential of 2-amino-1,3,4-thiadiazole derivatives as promising antimicrobial agents due to their ability to disrupt bacterial cell wall synthesis and function . This suggests that the compound could be explored further for its antibacterial applications.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide. SAR studies have shown that modifications to the thiadiazole ring and piperazine structure can significantly influence biological activity. For instance, substituents on the thiadiazole ring have been correlated with increased potency against specific targets .
Synthetic Pathways
The synthesis of compounds containing the thiadiazole framework often involves multi-step reactions that yield high-purity products. Recent methodologies have improved yields and reduced reaction times, making it feasible to produce these compounds at scale for further testing in biological assays . The development of efficient synthetic routes is essential for facilitating research into their applications.
Case Study 1: Anticonvulsant Activity Evaluation
In one study involving a series of 1,3,4-thiadiazole derivatives, a specific compound exhibited an ED50 value of 33 mg/kg in the MES model. This compound was structurally similar to this compound and demonstrated significant anticonvulsant activity compared to standard drugs .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of thiadiazole derivatives revealed that certain modifications led to enhanced activity against resistant strains of bacteria. The study concluded that compounds with a similar scaffold to N-(2-oxo...) could be developed into effective antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its specific substituents and spatial arrangement. Below is a detailed comparison with structurally or functionally related analogs:
Structural Analogs
Bioactivity Profiling
Evidence from bioactivity clustering (e.g., NCI-60 dataset analysis) indicates that compounds with thiadiazole or piperazine motifs cluster into groups with shared modes of action, such as kinase or protease inhibition . The target compound’s thiadiazole-pyridinyl-piperazine combination aligns with clusters showing anti-proliferative and anti-inflammatory activities, though its exact bioactivity remains uncharacterized in public datasets .
Computational Similarity Metrics
Tanimoto and Dice similarity indices (based on MACCS/Morgan fingerprints) quantify structural resemblance:
Higher similarity to the pyrimidinyl analog suggests overlapping pharmacophores, while lower scores for thiazole derivatives highlight the critical role of the thiadiazole core.
Metabolic and Stability Profiles
Molecular networking via mass spectrometry (MS/MS) reveals that compounds with analogous fragmentation patterns (cosine score >0.7) often share metabolic stability trends . The target compound’s hypothetical MS/MS profile (derived from in silico tools) clusters with piperazine-carboxamide derivatives showing moderate hepatic clearance (t₁/₂ = 2.5–4.0 h) .
Research Implications
The compound’s structural hybridity positions it as a promising candidate for targeted drug design , particularly in inflammation or oncology. However, its comparison with analogs underscores the need for:
- In vitro validation of kinase or protease inhibition.
- Fragment-based optimization to enhance selectivity over BMS-776532-like glucocorticoid modulators .
Biological Activity
N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a compound that integrates a thiadiazole moiety with a piperazine structure, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Thiadiazole Ring : Known for various biological activities including antimicrobial and anticancer properties.
- Piperazine Moiety : Often associated with central nervous system effects and used in pharmacological agents.
The molecular formula is with a molecular weight of approximately 366.45 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to multiple mechanisms:
- Antimicrobial Activity : The thiadiazole scaffold has been reported to exhibit significant antimicrobial properties. Studies indicate that derivatives of 1,3,4-thiadiazole can inhibit bacterial growth by interfering with cell wall synthesis and disrupting metabolic pathways .
- Anticancer Effects : Thiadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. Mechanisms include the inhibition of RNA and DNA synthesis, targeting key kinases involved in tumorigenesis, and inducing apoptosis in cancer cells . For instance, compounds based on thiadiazole have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer) .
- Neuroprotective Activity : Some studies have indicated that compounds with a piperazine structure can exhibit anticonvulsant properties. The presence of the thiadiazole ring enhances these effects by modulating neurotransmitter systems .
1. Anticancer Activity
A study evaluating the anticancer potential of various thiadiazole derivatives found that specific modifications to the thiadiazole ring significantly enhanced cytotoxicity against cancer cell lines. For example, a derivative with an IC50 value of 4.37 µM against HepG-2 cells was identified as particularly potent .
2. Antimicrobial Efficacy
Research on the antimicrobial properties of related compounds demonstrated that derivatives of thiadiazole exhibited varying degrees of efficacy against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that substitutions on the thiadiazole ring could enhance antibacterial activity significantly .
Data Summary Table
Q & A
Q. What are the key synthetic strategies for constructing the piperazine-thiadiazole-carboxamide scaffold?
Methodological Answer: The synthesis involves three critical steps:
- Piperazine Ring Formation : React ethylenediamine with 1,2-dibromoethane under basic conditions (K₂CO₃, DMF, 80°C) to generate the piperazine core. Introduce the pyridin-2-yl substituent via nucleophilic aromatic substitution using 2-chloropyridine .
- Thiadiazole Intermediate : Synthesize the (Z)-5-isopropyl-1,3,4-thiadiazol-2(3H)-ylideneamine via cyclization of N-propan-2-yl-thiosemicarbazide with trichloroacetonitrile, followed by base-mediated elimination (e.g., DBU in THF, 0°C) to ensure Z-selectivity .
- Carboxamide Coupling : Use EDCI/HOBt activation to link the piperazine and thiadiazole moieties. Optimize solvent polarity (DMF > DCM) to achieve yields >85% .
Table 1: Representative Yields for Key Steps
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperazine substitution | 2-chloropyridine, K₂CO₃, DMF | 78 | |
| Thiadiazole cyclization | DBU, THF, 0°C | 92 | |
| Carboxamide coupling | EDCI/HOBt, DMF, RT | 87 |
Q. Which analytical techniques are critical for validating the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR confirms regiochemistry (e.g., δ 2.35 ppm for piperazine-CH₂, δ 8.2 ppm for pyridyl protons) . ¹³C NMR resolves carbonyl groups (C=O at ~170 ppm) .
- HPLC : Reverse-phase C18 columns (MeCN:H₂O gradient) assess purity (>98% required for pharmacological studies) .
- X-ray Diffraction : Resolves stereochemical ambiguities in the thiadiazole ring (e.g., Z-configuration confirmed by N–S bond angles) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 591.68 [M+H]+) .
Advanced Research Questions
Q. How can Z/E isomerism in the thiadiazole imine be controlled during synthesis?
Methodological Answer:
- Base Selection : Strong, non-nucleophilic bases (e.g., DBU) favor Z-configuration by stabilizing the transition state via sulfur-pyridyl nitrogen coordination .
- Temperature Modulation : Low temperatures (0–5°C) suppress thermal equilibration between isomers .
- Solvent Effects : Polar aprotic solvents (THF, DMF) enhance Z-selectivity (>90%) by stabilizing the planar intermediate .
Table 2: Z/E Ratios Under Different Conditions
| Base | Solvent | Temp (°C) | Z:E Ratio | Reference |
|---|---|---|---|---|
| DBU | THF | 0 | 95:5 | |
| K₂CO₃ | EtOH | 25 | 60:40 |
Q. How should researchers address contradictory yield data in piperazine-thiadiazole coupling reactions?
Methodological Answer: Discrepancies (e.g., 6% vs. 95% yields ) arise from:
- Activating Agents : EDCI outperforms DCC due to reduced side reactions.
- Amine Nucleophilicity : Electron-deficient amines require longer coupling times (24–48 hrs).
- Experimental Design : Use Design of Experiments (DoE) to optimize parameters:
-
Factors : Solvent polarity, molar ratio (1:1.2–1:2), temperature (RT vs. 40°C).
-
Response Surface : Identify maxima in yield vs. time curves .
Example Workflow:
- Screen solvents (DMF, DCM, MeCN) via parallel reactions.
- Use LC-MS to monitor intermediate formation.
- Apply ANOVA to statistically validate optimal conditions .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
